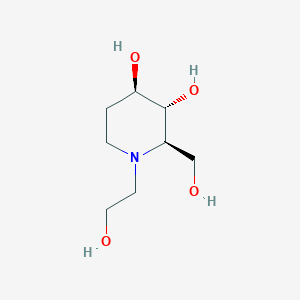
(2R,3R,4R)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2R,3R,4R)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4-diol is a useful research compound. Its molecular formula is C8H17NO4 and its molecular weight is 191.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(2R,3R,4R)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4-diol is a piperidine derivative known for its biological activities, particularly in the context of diabetes management. This compound is closely related to Miglitol, an α-glucosidase inhibitor used for controlling postprandial hyperglycemia in patients with type 2 diabetes. Understanding the biological activity of this compound involves exploring its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₈H₁₇NO₅
- Molecular Weight : 207.22 g/mol
- CAS Number : 72432-03-2
Structure
The structural configuration of the compound is essential for its biological activity. The stereochemistry of (2R,3R,4R) suggests specific interactions with biological targets that are crucial for its function.
This compound primarily functions as an α-glucosidase inhibitor . This mechanism involves:
- Inhibition of Carbohydrate Absorption : By inhibiting α-glucosidase enzymes in the intestines, the compound slows down the breakdown of carbohydrates into glucose. This results in a reduced rate of glucose absorption and consequently lowers postprandial blood sugar levels.
- Impact on Insulin Sensitivity : Some studies suggest that compounds similar to Miglitol may also improve insulin sensitivity indirectly by modulating gut microbiota and influencing metabolic pathways.
Therapeutic Applications
The primary therapeutic use of this compound is in the management of type 2 diabetes mellitus . Its ability to control blood sugar levels makes it a valuable addition to diabetes treatment regimens.
Case Studies and Research Findings
-
Clinical Trials :
- A study conducted on patients with type 2 diabetes demonstrated that administration of α-glucosidase inhibitors like Miglitol resulted in significant reductions in HbA1c levels compared to placebo groups .
- Another trial highlighted improvements in fasting blood glucose levels over a 24-week period with consistent dosing .
- Comparative Studies :
Safety and Side Effects
While generally well-tolerated, common side effects associated with α-glucosidase inhibitors include gastrointestinal disturbances such as flatulence and diarrhea. Long-term safety profiles have shown no significant adverse effects when used appropriately under medical supervision.
Summary of Key Findings
| Study Type | Outcome | Reference |
|---|---|---|
| Clinical Trial | Significant reduction in HbA1c levels | |
| Comparative Study | Effective but less potent than newer drugs | |
| Longitudinal Study | Improved fasting glucose levels |
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₇NO₅ |
| Molecular Weight | 207.22 g/mol |
| CAS Number | 72432-03-2 |
Properties
IUPAC Name |
(2R,3R,4R)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4/c10-4-3-9-2-1-7(12)8(13)6(9)5-11/h6-8,10-13H,1-5H2/t6-,7-,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXJMQFYCAWQIL-BWZBUEFSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(C1O)O)CO)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H]([C@H]([C@@H]1O)O)CO)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














